(1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-yl)methanol
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Overview
Description
(1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-yl)methanol is a chemical compound with the molecular formula C11H14F3N3O and a molecular weight of 261.24 g/mol This compound is characterized by the presence of a trifluoromethyl group attached to a pyrimidine ring, which is further connected to a piperidine ring bearing a methanol group
Preparation Methods
The synthesis of (1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-yl)methanol typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the reaction of 4-(trifluoromethyl)pyrimidine with piperidine under specific conditions to form the intermediate compound, which is then subjected to further reactions to introduce the methanol group . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or other suitable catalysts to facilitate the reactions.
Chemical Reactions Analysis
(1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the pyrimidine ring, using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
(1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-yl)methanol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mechanism of Action
The mechanism of action of (1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach its targets. The piperidine ring provides structural stability, while the methanol group can participate in hydrogen bonding, further influencing the compound’s binding affinity and activity .
Comparison with Similar Compounds
(1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-yl)methanol can be compared with similar compounds such as:
{1-[4-(Trifluoromethyl)phenyl]piperidin-4-yl}methanol: This compound has a phenyl ring instead of a pyrimidine ring, which affects its chemical properties and reactivity.
{1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}ethanol: This compound has an ethanol group instead of a methanol group, which influences its solubility and reactivity.
{1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}amine: This compound has an amine group instead of a methanol group, which affects its basicity and potential biological activities.
Properties
IUPAC Name |
[1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N3O/c12-11(13,14)9-1-4-15-10(16-9)17-5-2-8(7-18)3-6-17/h1,4,8,18H,2-3,5-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUGMOWSJXRECDC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C2=NC=CC(=N2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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